![molecular formula C19H15ClN4O4 B2955691 methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 941915-13-5](/img/structure/B2955691.png)
methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate” is a complex organic compound. It belongs to the class of pyrazolo[3,4-d]pyridazinones . These compounds are known to be potentially useful as peripheral vasodilators .
Synthesis Analysis
The synthesis of similar compounds involves reactions of arenediazonium chlorides with ethyl 2-methyl- and 2-chloro-4-oxobutanoates, which give ethyl 2-(arylhydrazono)propanoates and chloro(arylhydrazono)acetates . These compounds then react with the Vilsmeier–Haak reagent to give ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates . Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates are obtained by reaction of chloro(arylhydrazono)acetates with acetylacetone . Reactions of the obtained pyrazole derivatives with hydrazine and methylhydrazine lead to the formation of the corresponding 3,4-R1 2-6-R 2-2-aryl-2,6-dihydro-7H-pyrazolo- [3,4-d]pyridazin-7-ones .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Decyclization Reactions and Analgesic Activity : New methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates were synthesized via decyclization reactions of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under methanol's action. These compounds were initially obtained by intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids. The structures of the compounds were confirmed by 1H NMR spectroscopy, IR spectrometry, and elemental analysis methods. Analgesic activity of some compounds was studied, showing potential analgesic effects (Igidov et al., 2022).
Conversion into Heterocyclic Systems and Antiviral Activity : A variety of heterocyclic systems of synthetic and biological importance were prepared from 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones. These systems included pyridazinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, all bearing a pyrazolyl moiety as a side-chain. Some compounds demonstrated promising antiviral activities against HAV and HSV-1 viruses, suggesting their potential use in developing new antiviral agents (Hashem et al., 2007).
Catalytic Synthesis and Antioxidant Activity : A series of derivatives was synthesized using TiO2-ZnS catalysis in ethanol under reflux conditions. These compounds were tested for their in vitro antioxidant activity against DPPH, revealing potential antioxidant properties. Molecular docking, ADMET, QSAR, and bioactivity studies supported these findings, indicating their potential as antioxidant agents (Prabakaran et al., 2021).
Biological Activity and Pharmacological Potential
Synthesis and Antimicrobial/Anticancer Activity : Novel pyrazole derivatives were synthesized and characterized for their potential antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity, highlighting their potential as antimicrobial and anticancer agents (Hafez et al., 2016).
Microwave Assisted Synthesis and Biological Evaluation : Novel series of pyrazole derivatives were synthesized using microwave irradiation, which offered advantages in yield, environmental friendliness, and reaction time over conventional methods. These compounds were screened for their anti-inflammatory and antibacterial activities, with some showing potent activity in these areas. Molecular docking studies further supported their potential utility in anti-inflammatory and antibacterial applications (Ravula et al., 2016).
Propriétés
IUPAC Name |
methyl 5-[[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4/c1-11-15-9-21-24(13-5-3-4-12(20)8-13)17(15)18(25)23(22-11)10-14-6-7-16(28-14)19(26)27-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDPSUQCSPTBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC4=CC=C(O4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2955608.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2955612.png)
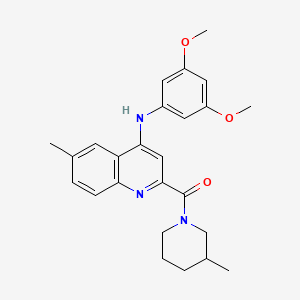
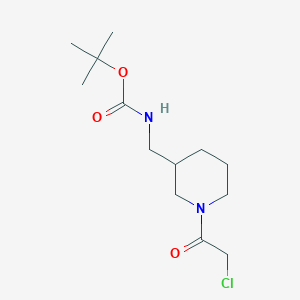
![6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2955616.png)
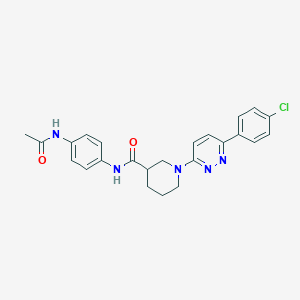
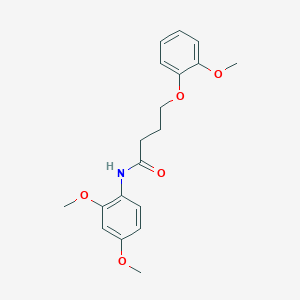
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2955620.png)
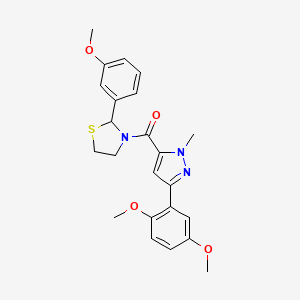
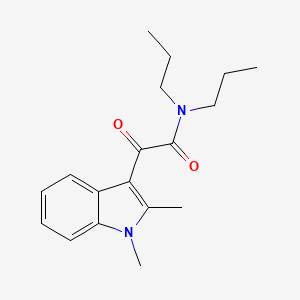
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2955627.png)
![5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2955628.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955630.png)
